11-epi-Prostaglandin F2alpha
Description
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-ZWAKLXPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331533 | |
| Record name | 11-epi-Prostaglandin F2alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11b-PGF2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38432-87-0 | |
| Record name | 9α,11β-PGF2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38432-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Epiprostaglandin F2alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038432870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-epi-Prostaglandin F2alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-EPIPROSTAGLANDIN F2.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG7TH29T3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mécanisme D'action
Target of Action
The primary target of 11-epi-Prostaglandin F2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is involved in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis.
Mode of Action
This compound acts by binding to the FP receptor. It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin. Because this compound is linked with an increase in uterine oxytocin levels, there is evidence that this compound and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum.
Biochemical Pathways
The action of this compound is dependent on the number of receptors on the corpus luteum membrane. The this compound isoform 8-iso-PGF2alpha was found in significantly increased amounts in patients with endometriosis, thus being a potential causative link in endometriosis-associated oxidative stress.
Pharmacokinetics
Prostaglandins in general are known to have a short half-life in the bloodstream, typically less than a minute.
Analyse Biochimique
Biochemical Properties
11-epi-Prostaglandin F2alpha interacts with various biomolecules, including enzymes and proteins, to exert its effects. It is known to act on specific cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs).
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, contributing to its diverse physiological roles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Activité Biologique
11-epi-Prostaglandin F2alpha (11-epi-PGF2α) is a naturally occurring prostaglandin that exhibits significant biological activity, particularly in reproductive physiology and vascular regulation. This article delves into its mechanisms of action, receptor interactions, and implications in various physiological and pathological contexts, supported by detailed research findings and case studies.
Chemical Structure and Properties
11-epi-PGF2α is a member of the prostaglandin family, characterized by its unique structure that includes a cyclopentane ring and various functional groups. Its molecular formula is C20H34O5, and it is known for its oxytocic, luteolytic, and abortifacient properties .
The biological effects of 11-epi-PGF2α are primarily mediated through its interaction with the prostaglandin F2α receptor (FP receptor) , which is a G protein-coupled receptor. Upon binding to the FP receptor, 11-epi-PGF2α activates intracellular signaling pathways that lead to various physiological responses:
- Calcium Mobilization : The activation of the FP receptor stimulates phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium stores .
- Gene Expression Modulation : It influences the expression of genes associated with cell survival and proliferation, such as c-fos and atrial natriuretic factor (ANF), particularly in cardiac myocytes .
Reproductive Functions
11-epi-PGF2α plays a crucial role in female reproductive health:
- Luteolysis : It is involved in the regression of the corpus luteum during the menstrual cycle, facilitating the transition from luteal to follicular phase .
- Labor Induction : The compound has been shown to induce uterine contractions, making it useful in obstetric applications for labor induction .
Cardiovascular Effects
Research indicates that 11-epi-PGF2α can influence cardiovascular function:
- Hypertrophy Induction : In cardiac fibroblasts, it promotes hypertrophy through pathways involving reactive oxygen species (ROS) and mTOR activation .
- Blood Pressure Regulation : Studies suggest that systemic administration may lead to increased blood pressure due to vasocontractile properties .
In Vitro Studies
In vitro studies using MCF-7 breast cancer cells demonstrated that 11-epi-PGF2α could enhance cell survival through FP receptor-mediated signaling. Treatment with this compound resulted in increased expression of Slug, a protein associated with epithelial-to-mesenchymal transition (EMT), thereby contributing to cancer progression .
Animal Models
In animal studies, particularly using mice models lacking FP receptors (FPKO), it was observed that the absence of this receptor significantly altered intraocular pressure responses to PGF2α treatments. This suggests a critical role of FP receptors in mediating ocular effects of prostaglandins .
Comparative Activity Table
Applications De Recherche Scientifique
Inflammation and Pain Management
Research indicates that 11-epi-PGF2α plays a role in modulating inflammatory responses. It has been shown to influence the expression of matrix metalloproteinases (MMPs), particularly MMP-12, which is crucial in tissue remodeling during inflammation. Elevated levels of PGF2α have been documented in conditions such as rheumatoid arthritis and osteoarthritis, suggesting that its analogs could be targeted for therapeutic interventions in these diseases .
Cardiovascular Health
The FP receptor for PGF2α is implicated in cardiovascular homeostasis. Studies have suggested that 11-epi-PGF2α may aid in regulating blood pressure and vascular function. The compound's ability to induce vasoconstriction through FP receptor activation has been linked to potential treatments for hypertension and atherosclerosis . Furthermore, its effects on vascular smooth muscle cells (VSMCs) indicate that it may contribute to vascular remodeling processes .
Reproductive Health
11-epi-PGF2α is involved in female reproductive functions such as luteolysis and parturition. Its analogs are used clinically to manage postpartum hemorrhage (PPH) by promoting uterine contractions . Understanding the mechanisms through which 11-epi-PGF2α operates can lead to improved therapeutic strategies for reproductive health issues.
Clinical Use in Obstetrics
The primary clinical application of PGF2α and its analogs, including 11-epi-PGF2α, is in obstetrics for managing PPH. The efficacy of these compounds stems from their ability to stimulate uterine contractions effectively, thereby reducing blood loss during childbirth .
Glaucoma Treatment
Latanoprost, a selective agonist of the FP receptor derived from PGF2α, is widely used to treat elevated intraocular pressure in glaucoma patients. Research into 11-epi-PGF2α could lead to the development of new formulations with improved efficacy and reduced side effects compared to existing treatments .
Case Studies and Research Findings
Analyse Des Réactions Chimiques
Enzymatic Formation from Prostaglandin D2 (PGD2)
11-epi-PGF2α is primarily synthesized via enzymatic reduction of PGD2 through two key enzymes:
Reaction:
| Enzyme | Cofactor | Substrate | Product | Reference |
|---|---|---|---|---|
| AKR1C3 | NADPH | PGD2 | 11-epi-PGF2α | |
| ALDX | NADPH | PGD2 | 11-epi-PGF2α |
This reaction is irreversible and occurs in human tissues, particularly in metabolic pathways involving arachidonic acid .
Alternative Pathways
11-epi-PGF2α can also form via non-enzymatic free radical-mediated peroxidation of arachidonic acid under oxidative stress, but this route is minor compared to enzymatic synthesis .
Reduction of Prostaglandin E2 (PGE2) Derivatives
11-epi-PGF2α is synthesized via stereoselective reduction of 11-epi-PGE2 using aluminum hydride (LiAlH4):
| Reagent | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH4 | 11-epi-PGE2 | 11-epi-PGF2α | 85–90% |
This method highlights the importance of stereochemical control in prostaglandin synthesis .
Degradation Pathways
11-epi-PGF2α undergoes β-oxidation to form 2,3-dinor-11β-PGF2α , a urinary metabolite linked to asthma and mast cell activation disorders .
| Metabolite | Enzyme Involved | Biological Significance | Reference |
|---|---|---|---|
| 2,3-dinor-11β-PGF2α | Cytochrome P450 | Biomarker for oxidative stress |
Stability and Reactivity
- pH Sensitivity : Degrades rapidly under alkaline conditions due to β-hydroxyketone instability .
- Oxidation : Susceptible to auto-oxidation, forming 15-keto derivatives .
Research Implications
Comparaison Avec Des Composés Similaires
Comparison with Similar Prostaglandins
Structural Differences
The table below summarizes key structural and functional differences between 11-epi-PGF2α and related prostaglandins:
Receptor Interactions and Signaling
- PGF2α : Binds FP receptors with high affinity (Ki ~6.5 nM in bovine corpus luteum), inducing smooth muscle contraction and luteolysis .
- 11-epi-PGF2α: Limited direct binding data, but structural similarity suggests partial FP receptor activation. In vitro studies on FP receptors (e.g., AL-8810 antagonism) indicate that stereochemical variations significantly alter efficacy . For example, PGE2 exhibits cross-reactivity with FP receptors due to enzymatic conversion to PGF2α , but 11-epi-PGF2α’s conversion dynamics remain unstudied.
- 8-epi-PGF2α : Primarily acts via TP receptors (thromboxane receptors) due to structural distortion, promoting vasoconstriction and oxidative stress responses .
Functional Differences in Physiological Systems
- Bladder Contractility : PGF2α and PGE2 induce bladder smooth muscle contractions via FP and EP receptors, respectively . AL-8810 (FP antagonist) inhibits PGF2α-driven contractions but only partially blocks 11-epi-PGF2α (inferred from structural analogies) .
- Ocular Effects: PGF2α analogs (e.g., bimatoprost) lower intraocular pressure by enhancing uveoscleral outflow. 11-epi-PGF2α’s ocular activity is unknown but may differ due to altered receptor engagement .
- Reproductive System : PGF2α triggers luteolysis in the corpus luteum, while 11-epi-PGF2α’s role in reproductive tissues is uncharacterized. Bovine studies show FP receptor density correlates with PGF2α efficacy, suggesting 11-epi-PGF2α may have reduced luteolytic activity .
Méthodes De Préparation
Enzymatic Conversion via Prostaglandin-F Synthase
The biosynthesis of 11-epi-PGF2α occurs as part of the arachidonic acid metabolic cascade. Prostaglandin-F synthase (PGFS; EC 1.1.1.188) catalyzes the reduction of (5Z,13E)-(15S)-9α,15-dihydroxy-11-oxoprosta-5,13-dienoate to yield 11-epi-PGF2α. This enzyme belongs to the aldo-keto reductase (AKR) superfamily, specifically AKR1C3, which also participates in the synthesis of other prostaglandins. Key features of this pathway include:
-
Substrate Specificity : PGFS exhibits a Km of 12 µM for PGH2, with a Vmax of 0.8 µmol/min/mg protein in human tissues.
-
Co-Factor Dependency : NADPH serves as the reducing agent, with a stoichiometric ratio of 1:1 for substrate conversion.
-
Byproducts : Competing pathways may generate 11β-PGF2α if PGD2 is present, as AKR1C3 can reduce PGD2 to this isomer.
Table 1: Enzymatic Synthesis Parameters for 11-Epi-PGF2α
Alternative Pathways via PGE2 and PGD2 Reduction
11-Epi-PGF2α can also originate from PGE2 or PGD2 through enzymatic isomerization or reduction:
-
PGE2 Pathway : AKR1C1 and AKR1C2 convert PGE2 to PGF2α via 9-keto reduction. While this primarily yields PGF2α, epimerization at C11 can occur under specific pH conditions.
-
PGD2 Pathway : AKR1C3 reduces PGD2 to 11β-PGF2α, which may undergo epimerization to 11-epi-PGF2α in acidic microenvironments.
Chemical Synthesis and Purification Strategies
Stepwise Organic Synthesis
Chemical synthesis of 11-epi-PGF2α typically follows a multi-step approach:
-
Lactol Formation : Reacting triphenyl(carboxybutyl)phosphonium bromide with a lactol intermediate under basic conditions generates the prostaglandin backbone.
-
Esterification : The carboxylic acid group at C1 is esterified using isopropyl iodide in dimethylformamide (DMF) with potassium carbonate as a base.
-
Epimerization Control : Stereochemical integrity at C11 is maintained by using chiral auxiliaries or asymmetric catalysis to prevent unwanted epimerization.
Table 2: Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Lactol Formation | Triphenylphosphine, DMF, 0°C | 65 | 78 |
| Esterification | Isopropyl iodide, K2CO3, 40°C | 82 | 85 |
| Final Purification | Silica gel chromatography | 70 | >99 |
Chromatographic Purification
Achieving high purity (>99%) requires advanced purification techniques:
-
Normal-Phase Silica Gel Chromatography :
-
Preparative HPLC :
Table 3: Purification Efficiency Across Methods
| Method | Impurity Reduction (%) | Final Purity (%) |
|---|---|---|
| Silica Gel Chromatography | 90 | 99.0 |
| Preparative HPLC | 95 | 99.8 |
Analytical Validation and Quality Control
Quantification of Isomeric Impurities
Residual impurities, particularly trans-isomers and 1-epi derivatives, are monitored using:
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying 11-epi-Prostaglandin F2α in biological samples?
- Methodological Answer : Use competitive ELISA kits with a detection range of 9.88–800 pg/mL, validated for cross-reactivity with structurally similar prostaglandins (e.g., PGFM metabolites) . For higher specificity, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 11-epi-PGF2α-d9) to correct for matrix effects .
Q. How can researchers distinguish 11-epi-Prostaglandin F2α from other PGF2α isomers?
- Methodological Answer : Leverage nuclear magnetic resonance (NMR) to identify stereochemical differences at the C11 position. Additionally, use chromatographic separation (e.g., reverse-phase HPLC) coupled with MS/MS to resolve co-eluting isomers based on unique fragmentation patterns .
Q. What are the best practices for storing 11-epi-Prostaglandin F2α to prevent degradation?
- Methodological Answer : Store lyophilized standards at -20°C in airtight, light-protected vials. For biological samples (e.g., plasma, serum), add protease inhibitors and freeze immediately at -80°C to minimize enzymatic degradation .
Advanced Research Questions
Q. How can cross-reactivity in immunoassays for 11-epi-Prostaglandin F2α be minimized?
- Methodological Answer : Pre-treat samples with solid-phase extraction (SPE) to remove interfering lipids. Validate assays using spike-and-recovery experiments with structurally related prostaglandins (e.g., 15-keto-PGF2α) to assess specificity. Employ blocking agents (e.g., BSA) to reduce non-specific binding in ELISA .
Q. What experimental models are optimal for studying the biological effects of 11-epi-Prostaglandin F2α?
- Methodological Answer : Use in vitro models (e.g., primary smooth muscle cells) to assess receptor binding affinity via radiolabeled ligands (e.g., ³H-PGF2α). For in vivo studies, employ knockout rodent models lacking prostaglandin receptors (e.g., FP receptor) to isolate pathway-specific effects .
Q. How should researchers address discrepancies in reported concentrations of 11-epi-Prostaglandin F2α across studies?
- Methodological Answer : Standardize pre-analytical variables (e.g., sample collection time, anticoagulants) and validate findings using orthogonal methods (e.g., ELISA + LC-MS/MS). Report data normalized to internal standards (e.g., 11-epi-PGF2α-d4) to account for batch variability .
Q. What are the challenges in synthesizing stable isotope-labeled analogs of 11-epi-Prostaglandin F2α?
- Methodological Answer : Deuterated analogs require regioselective deuteration at non-labile positions (e.g., C9 or C11) to ensure metabolic stability. Purify intermediates via preparative HPLC and confirm isotopic purity (>98%) using high-resolution MS .
Q. How does 11-epi-Prostaglandin F2α participate in the arachidonic acid metabolic pathway?
- Methodological Answer : Trace its biosynthesis via prostaglandin H2 (PGH2) using enzymatic assays with recombinant prostaglandin F synthase (PGFS). Monitor downstream metabolites (e.g., 15-keto-PGF2α) via targeted metabolomics to map pathway activity .
Key Considerations for Experimental Design
- Data Reproducibility : Include biological and technical replicates, especially in ELISA, to account for inter-assay variability .
- Standardization : Adopt consensus protocols for sample preparation and reporting units (e.g., pg/mL vs. pmol/g tissue) .
- Ethical Compliance : For animal studies, ensure protocols align with institutional guidelines for prostaglandin administration and endpoint analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
